molecular formula C8H15NO3 B12333599 (2R,5S)-Ethyl 5-aminotetrahydro-2H-pyran-2-carboxylate

(2R,5S)-Ethyl 5-aminotetrahydro-2H-pyran-2-carboxylate

Cat. No.: B12333599
M. Wt: 173.21 g/mol
InChI Key: DPHUSCGJQGFYGW-RQJHMYQMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,5S)-Ethyl 5-aminotetrahydro-2H-pyran-2-carboxylate is a chiral compound with a unique structure that includes a tetrahydropyran ring. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its structure allows for diverse chemical reactions, making it a valuable intermediate in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,5S)-Ethyl 5-aminotetrahydro-2H-pyran-2-carboxylate typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the reduction of a precursor compound, such as an oxime or a nitrile, followed by esterification. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or methanol to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes. These methods are designed to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial production.

Chemical Reactions Analysis

Types of Reactions

(2R,5S)-Ethyl 5-aminotetrahydro-2H-pyran-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the amino group into a nitro or hydroxyl group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The amino group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or alkylating agents like methyl iodide (CH3I) are typical.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

(2R,5S)-Ethyl 5-aminotetrahydro-2H-pyran-2-carboxylate has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.

    Biology: It is used in the study of enzyme mechanisms and as a building block for biologically active compounds.

    Industry: It is used in the production of fine chemicals and as a precursor for agrochemicals.

Mechanism of Action

The mechanism by which (2R,5S)-Ethyl 5-aminotetrahydro-2H-pyran-2-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can influence various biochemical pathways, leading to changes in cellular function. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2(5H)-Furanone: Known for its reactivity and use in organic synthesis.

    5-Hydroxy-2(5H)-furanone: Used in the synthesis of biologically active compounds.

    2-Imino-2,5-dihydrofurans: Valuable for their biological activity and use in diverse fields of organic synthesis.

Uniqueness

(2R,5S)-Ethyl 5-aminotetrahydro-2H-pyran-2-carboxylate is unique due to its chiral nature and the presence of both an amino group and an ester group. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in both research and industrial contexts.

Properties

Molecular Formula

C8H15NO3

Molecular Weight

173.21 g/mol

IUPAC Name

ethyl (2S,5R)-5-aminooxane-2-carboxylate

InChI

InChI=1S/C8H15NO3/c1-2-11-8(10)7-4-3-6(9)5-12-7/h6-7H,2-5,9H2,1H3/t6-,7+/m1/s1

InChI Key

DPHUSCGJQGFYGW-RQJHMYQMSA-N

Isomeric SMILES

CCOC(=O)[C@@H]1CC[C@H](CO1)N

Canonical SMILES

CCOC(=O)C1CCC(CO1)N

Origin of Product

United States

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